3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid
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Description
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid is a versatile chemical compound. Its unique structure makes it valuable in scientific research, aiding in drug development and understanding cellular processes. It contains a total of 40 bonds; 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a carbamoyl group, and a propanoic acid group . It also contains a 2,6-dimethylphenyl group . The presence of these groups contributes to the compound’s unique properties and potential applications.Scientific Research Applications
Synthesis and Chemical Properties
- The compound's analogues have been synthesized for potential applications in inhibiting mycolic acid biosynthesis, crucial in the treatment of mycobacterial infections (Hartmann et al., 1994).
- Cyclopropyl compounds like this acid have been explored in the synthesis of fluoronaphthyridines, demonstrating potential antibacterial properties (Bouzard et al., 1992).
- The compound has been used in macrocyclic syntheses, showing promise in the development of complex chemical structures (Linden et al., 2006).
Role in Heterocyclic Compound Synthesis
- It is a key precursor in creating various heterocyclic compounds with potential pharmacological uses (Pokhodylo et al., 2010).
- Its derivatives have been applied in high-performance liquid chromatographic enantioseparation, important in the purification of chiral compounds (Ilisz et al., 2009).
Applications in Medicinal Chemistry
- The compound has been used as a building block in opioid peptide synthesis, contributing to the development of novel opioid antagonists (Lu et al., 2006).
Contributions to Diverse Chemical Syntheses
- Its structure and reactivity have facilitated the synthesis of a variety of complex organic compounds, showcasing its versatility in organic synthesis (Vaid et al., 2014).
Properties
IUPAC Name |
3-[cyclopropyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-4-3-5-12(2)16(11)17-14(19)10-18(13-6-7-13)9-8-15(20)21/h3-5,13H,6-10H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIFLSWQOMBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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